5'-Hexyl-2,2'-bithiophene-5-carbaldehyde
CAS No.: 609369-40-6
Cat. No.: VC8127166
Molecular Formula: C15H18OS2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609369-40-6 |
|---|---|
| Molecular Formula | C15H18OS2 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 5-(5-hexylthiophen-2-yl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C15H18OS2/c1-2-3-4-5-6-12-7-9-14(17-12)15-10-8-13(11-16)18-15/h7-11H,2-6H2,1H3 |
| Standard InChI Key | KDOGZRVSDXAVOY-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O |
| Canonical SMILES | CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O |
Introduction
Structural and Molecular Characteristics
5'-Hexyl-2,2'-bithiophene-5-carbaldehyde belongs to the oligothiophene family, characterized by conjugated thiophene rings that enable π-electron delocalization. The molecule consists of two thiophene units linked at the 2,2'-positions, with a hexyl chain (-C₆H₁₃) at the 5'-position and an aldehyde (-CHO) group at the 5-position. This structure is critical for modulating electronic properties such as bandgap and charge carrier mobility.
Crystallographic Data
X-ray crystallography reveals a planar bithiophene backbone with a dihedral angle of approximately 15° between the two thiophene rings, facilitating π-orbital overlap . The hexyl chain adopts a gauche conformation, minimizing steric hindrance while enhancing solubility in nonpolar solvents .
Spectroscopic Properties
-
UV-Vis Absorption: Exhibits a maximum absorption at 420 nm in chloroform, attributed to π→π* transitions within the conjugated system.
-
Fluorescence Emission: Shows a broad emission peak at 550 nm, making it suitable for light-harvesting applications .
-
FT-IR Spectroscopy: Key peaks include at 1680 cm⁻¹ and at 3100 cm⁻¹ .
Synthesis and Purification
The synthesis of 5'-hexyl-2,2'-bithiophene-5-carbaldehyde involves multi-step organic reactions, optimized for scalability and yield.
Palladium-Catalyzed Cross-Coupling
A common route begins with Suzuki-Miyaura coupling between 5-bromo-2-hexylthiophene and 2-thiopheneboronic acid, using Pd(PPh₃)₄ as a catalyst. This step forms the bithiophene backbone with a hexyl substituent .
Formylation Reaction
The aldehyde group is introduced via Vilsmeier-Haack formylation, where the bithiophene intermediate reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions :
Purification Techniques
-
Column Chromatography: Silica gel with hexane/ethyl acetate (10:1) eluent achieves >98% purity .
-
Recrystallization: Ethanol/water mixtures yield crystalline products with melting points of 55–58°C .
Physicochemical Properties
Thermal Stability
-
Thermogravimetric Analysis (TGA): Decomposition begins at 250°C, indicating suitability for high-temperature processing .
Solubility and Processing
-
Solubility:
Applications in Organic Electronics
Organic Photovoltaics (OPVs)
As an electron donor in bulk heterojunction solar cells, 5'-hexyl-2,2'-bithiophene-5-carbaldehyde achieves a power conversion efficiency (PCE) of 6.7% when paired with PC₆₁BM. The aldehyde group facilitates interfacial dipole formation, reducing recombination losses .
Organic Light-Emitting Diodes (OLEDs)
Incorporated into emissive layers, the compound exhibits a luminance of 12,000 cd/m² at 10 V, with a CIE coordinate of (0.45, 0.50) .
Field-Effect Transistors (FETs)
Thin-film transistors demonstrate a hole mobility of , attributed to the ordered π-stacking enabled by the hexyl side chain .
Recent Advances and Future Directions
Recent studies focus on derivatizing the aldehyde group for covalent anchoring to metal oxides in perovskite solar cells, achieving a PCE of 18.3% . Additionally, computational modeling predicts that fluorination of the thiophene rings could reduce the bandgap to 1.8 eV, enhancing light absorption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume